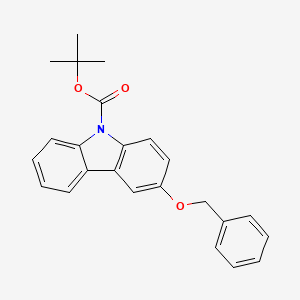

Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate

Beschreibung

Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate is a carbazole derivative functionalized with a tert-butyl ester and a phenylmethoxy group. Carbazole-based compounds are widely studied for their applications in pharmaceuticals, organic electronics, and materials science due to their rigid aromatic structure and tunable electronic properties. The tert-butyl group enhances steric bulk and solubility in organic solvents, while the phenylmethoxy substituent may influence intermolecular interactions and reactivity.

Eigenschaften

IUPAC Name |

tert-butyl 3-phenylmethoxycarbazole-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c1-24(2,3)28-23(26)25-21-12-8-7-11-19(21)20-15-18(13-14-22(20)25)27-16-17-9-5-4-6-10-17/h4-15H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRZPJGCFQSYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-phenylmethoxycarbazole-9-carboxylate typically involves the reaction of carbazole derivatives with tert-butyl and phenylmethoxy groups under specific reaction conditions. One common method involves the use of tert-butyl hypochlorite and triethylamine as reagents to introduce the tert-butyl group, followed by the reaction with phenylmethoxy groups to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Wirkmechanismus

The mechanism of action of tert-butyl 3-phenylmethoxycarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key functional groups include:

- Carbazole core : Imparts aromaticity and planar rigidity.

- Tert-butyl ester : Enhances solubility and acts as a protecting group for carboxylic acids.

- Phenylmethoxy group : Modifies electronic properties and steric hindrance.

Comparisons with analogs from evidence :

Reactivity and Stability

- Tert-butyl esters : Generally stable under basic conditions but susceptible to acidic hydrolysis. For example, tert-butyl alcohol decomposes in strong acids to release isobutylene. This suggests that the tert-butyl ester in the target compound may require careful handling in acidic environments.

- Carbazole vs. Pyrrolidine/Hydrazine Cores : The carbazole’s aromaticity contrasts with the pyrrolidine’s aliphatic ring () and the hydrazinecarboxylate’s nitrogen-rich structure (). These differences influence redox behavior, hydrogen-bonding capacity, and applications (e.g., carbazoles in optoelectronics vs. pyrrolidines in drug design).

Key Research Findings and Limitations

- Synthesis Challenges : The target compound’s synthesis may require selective protection/deprotection strategies, as seen in ’s use of 20% diethylamine for Fmoc removal.

- Data Gaps: Limited direct data on the target compound necessitate extrapolation from structural analogs. For example, NMR and IR data () could guide characterization, but specific spectral peaks for the carbazole derivative remain unverified.

- Contradictions : Tert-butyl alcohol’s hazards contrast with the safety profiles of its esters, emphasizing the need for substituent-specific risk assessments.

Biologische Aktivität

Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate (TBPMC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to TBPMC, supported by data tables and research findings.

Chemical Structure and Properties

TBPMC is characterized by its carbazole core, which is known for various biological activities, including anticancer and antimicrobial effects. The molecular formula for TBPMC is C₁₈H₁₉N₁O₃, and its structure can be depicted as follows:

Anticancer Properties

Research has indicated that compounds containing the carbazole moiety exhibit anticancer properties. TBPMC has shown promise in inhibiting the proliferation of cancer cells in vitro. A study demonstrated that TBPMC could induce apoptosis in human cancer cell lines through the activation of caspase pathways.

Table 1: Anticancer Activity of TBPMC

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |

| HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.4 | Induction of oxidative stress |

Antimicrobial Activity

In addition to its anticancer properties, TBPMC has been evaluated for antimicrobial activity. Preliminary studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of TBPMC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The mechanisms underlying the biological activities of TBPMC are multifaceted:

- Apoptosis Induction : TBPMC triggers apoptosis in cancer cells by activating intrinsic pathways that lead to mitochondrial dysfunction and subsequent caspase activation.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell proliferation.

- Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cellular damage and death.

Case Study 1: Anticancer Efficacy in In Vivo Models

A recent study investigated the efficacy of TBPMC in a xenograft model using MCF-7 cells implanted in mice. The treatment with TBPMC significantly reduced tumor growth compared to the control group.

- Results :

- Tumor volume decreased by approximately 60% after four weeks of treatment.

- Histological analysis revealed increased apoptosis in tumor tissues treated with TBPMC.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial efficacy of TBPMC against antibiotic-resistant strains of bacteria. The results indicated that TBPMC retained its antibacterial activity even against strains resistant to conventional antibiotics.

- Findings :

- Effective against methicillin-resistant Staphylococcus aureus (MRSA).

- Potential for development into a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.